molecular formula C21H15NO4 B5854841 6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5854841
M. Wt: 345.3 g/mol
InChI Key: YMENBDFSQYJWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, commonly known as AMID, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of AMID is not fully understood. However, studies suggest that it works by inhibiting the activity of various enzymes and signaling pathways, including NF-κB, COX-2, and MAPK. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
AMID has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. AMID has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. In addition, AMID has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

AMID has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also some limitations to using AMID in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on AMID. One area of research is to determine its safety and efficacy in humans. Another area of research is to explore its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of AMID and its potential interactions with other drugs.

Synthesis Methods

AMID can be synthesized through various methods, including the Pictet-Spengler reaction, Friedel-Crafts acylation, and Suzuki coupling. The most commonly used method for synthesizing AMID is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

AMID has shown potential therapeutic effects in various studies. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have also shown that AMID can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

IUPAC Name

6-acetyl-2-(3-methoxyphenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-12(23)15-9-10-18-19-16(15)7-4-8-17(19)20(24)22(21(18)25)13-5-3-6-14(11-13)26-2/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMENBDFSQYJWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-2-(3-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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